
2-(2,3,4-Trimethoxyphenyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3,4-Trimethoxyphenyl)oxirane is an organic compound characterized by the presence of an oxirane ring (a three-membered epoxide ring) attached to a 2,3,4-trimethoxyphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trimethoxyphenyl)oxirane typically involves the epoxidation of 2,3,4-trimethoxyphenyl-substituted alkenes. One common method is the reaction of 2,3,4-trimethoxyphenyl-substituted alkenes with peracids, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. This reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
2-(2,3,4-Trimethoxyphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: Reduction of the oxirane ring can yield alcohols or other reduced products.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives .
科学的研究の応用
2-(2,3,4-Trimethoxyphenyl)oxirane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(2,3,4-Trimethoxyphenyl)oxirane involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological effects .
類似化合物との比較
Similar Compounds
- cis-2,3-Dimethyloxirane
- trans-2,3-Dimethyloxirane
- 1,2-Ethyloxirane
- 2-(Oxiran-2-yl)oxirane
- 2-tert-Butyloxirane
Uniqueness
2-(2,3,4-Trimethoxyphenyl)oxirane is unique due to the presence of the 2,3,4-trimethoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming specific interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C11H14O4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
2-(2,3,4-trimethoxyphenyl)oxirane |
InChI |
InChI=1S/C11H14O4/c1-12-8-5-4-7(9-6-15-9)10(13-2)11(8)14-3/h4-5,9H,6H2,1-3H3 |
InChIキー |
MQKPQFOEBHSDIT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)C2CO2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



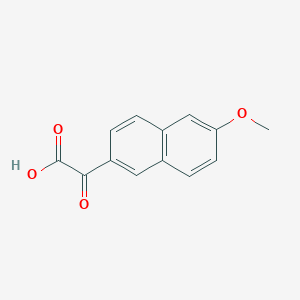
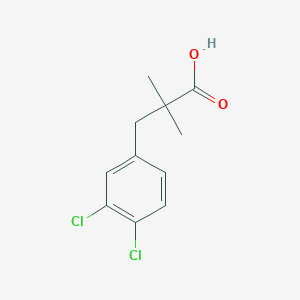
![tert-butylN-[(4-formyloxan-2-yl)methyl]carbamate](/img/structure/B13607553.png)
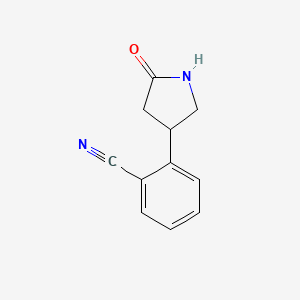
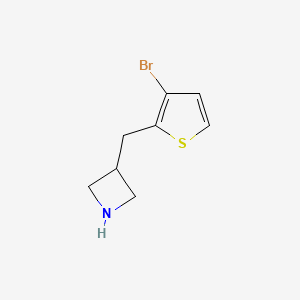
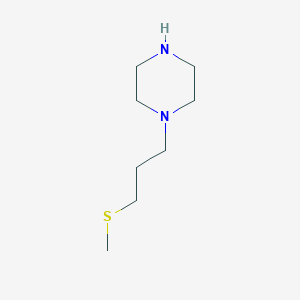


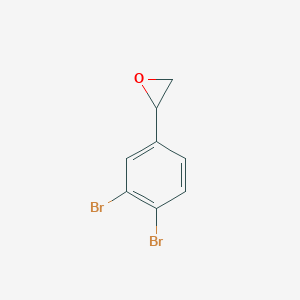
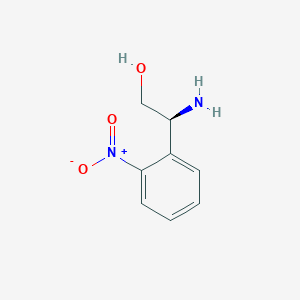
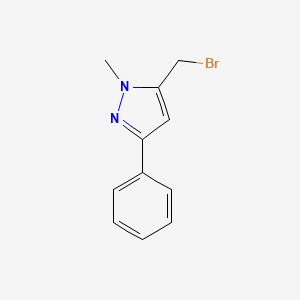
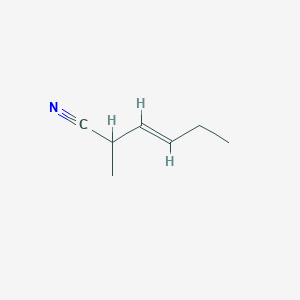
![lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate](/img/structure/B13607611.png)
